2-Sulfamoylphenyl methanesulfonate
Description
2-Sulfamoylphenyl methanesulfonate is an organosulfur compound featuring a phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) at the ortho position and a methanesulfonate ester (-OSO₂CH₃). This dual functionalization confers unique chemical properties, such as hydrolytic stability and reactivity in nucleophilic environments.
Properties
CAS No. |
81479-82-5 |
|---|---|
Molecular Formula |
C7H9NO5S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(2-sulfamoylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H9NO5S2/c1-14(9,10)13-6-4-2-3-5-7(6)15(8,11)12/h2-5H,1H3,(H2,8,11,12) |
InChI Key |
KHUJRIMXIWYGSD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate . Key Differences:
- Functional Groups : Sulfonylurea herbicides incorporate a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring, whereas 2-sulfamoylphenyl methanesulfonate lacks the urea and triazine moieties.
- Reactivity : Sulfonylureas are prone to hydrolysis under acidic conditions due to the urea linkage, while the methanesulfonate ester in 2-sulfamoylphenyl methanesulfonate may hydrolyze more readily in alkaline environments .
- Applications : Sulfonylureas are primarily herbicides targeting acetolactate synthase (ALS) in plants. In contrast, 2-sulfamoylphenyl methanesulfonate’s applications remain speculative but could involve intermediates in sulfonamide drug synthesis.
Dimethyl Sulfone (Methyl Sulfonyl Methane)
Structure : C₂H₆O₂S (CH₃-SO₂-CH₃) .
Key Differences :
- Uses: Widely employed as a high-temperature solvent and food additive due to its thermal stability (up to 30°C in gas chromatography) .
2-Methyl-3-(Phenylsulfonyl)naphtho[1,2-b]furan
Structure : A naphthofuran derivative with a phenylsulfonyl group .
Key Differences :
- Crystallography : Single-crystal X-ray data reveal planar sulfonyl groups, a feature likely shared with 2-sulfamoylphenyl methanesulfonate, influencing packing and solubility.
Data Tables
Table 1: Comparative Properties of Sulfonamide/Sulfonate Derivatives
Research Findings and Limitations
- Hydrolytic Behavior : Methanesulfonate esters (e.g., in 2-sulfamoylphenyl methanesulfonate) typically undergo faster hydrolysis than sulfones (e.g., dimethyl sulfone) due to the ester’s electrophilic sulfur center .
- Biological Activity : While sulfonylureas inhibit ALS enzymes, the sulfamoyl group in 2-sulfamoylphenyl methanesulfonate may interact with biological targets like carbonic anhydrases, though this remains untested.
- Thermal Stability : Dimethyl sulfone’s stability up to 30°C contrasts with the likely lower thermal tolerance of 2-sulfamoylphenyl methanesulfonate’s ester group .
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